(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide
説明
The compound (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide is an α,β-unsaturated amide (enamide) featuring a methylated amide nitrogen and a formamido group at the 4-position. This formamido group is linked to a phenyl ring substituted with a morpholine-4-sulfonyl moiety.
特性
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-17-15(20)3-2-8-18-16(21)13-4-6-14(7-5-13)25(22,23)19-9-11-24-12-10-19/h2-7H,8-12H2,1H3,(H,17,20)(H,18,21)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYIEWOHGICUCK-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the but-2-enamide backbone: This can be achieved through a condensation reaction between an appropriate amine and a but-2-enamide derivative under acidic or basic conditions.
Introduction of the phenylformamido group: This step involves the reaction of the but-2-enamide intermediate with a phenylformamide derivative, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the morpholine-4-sulfonyl group: The final step involves the reaction of the intermediate with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Pharmaceutical Development
The unique structure of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide positions it as a candidate for drug development, particularly in targeting specific diseases.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, modifications in the phenyl and morpholine groups can enhance efficacy against various cancers, including colon cancer cells (HT29) and leukemia cells (Jurkat T cells) .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it suitable for biochemical studies.
- Enzyme Inhibition : The morpholino sulfonyl group may facilitate binding to enzyme active sites, potentially leading to the development of enzyme inhibitors. This could be particularly relevant in the context of metabolic disorders or cancer therapy .
Material Science
Due to its unique chemical properties, the compound may find applications in developing novel materials.
- Polymer Chemistry : The amide functionalities can be utilized to synthesize polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.
Antimicrobial Evaluation
In vitro studies on similar compounds have shown significant antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for derivatives were noted as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
Cytotoxicity Assays
Research has demonstrated that related compounds exhibit enhanced cytotoxicity against cancer cell lines when electron-donating groups are present. For example, compounds with naphthalene rings showed significant growth inhibition in HT29 colon cancer cells, suggesting that modifications in the structure of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide could similarly enhance its antitumor properties .
Antimicrobial and Antitumor Activity Data
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
作用機序
The mechanism of action of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Structural Analogues and Core Modifications
The table below highlights key structural differences between the target compound and analogous enamide/butenamide derivatives:
Key Observations :
- The target compound’s morpholine-sulfonyl group distinguishes it from analogues with amino or heterocyclic substituents. This group likely improves solubility in polar solvents compared to lipophilic substituents (e.g., quinoline in ).
- Backbone variations: But-2-enoate esters (e.g., ) exhibit greater hydrolytic instability compared to enamides due to the ester moiety.
Insights :
- Phase-transfer catalysis (PTC) is effective for synthesizing butenamide/butenoate derivatives with diverse aryl groups .
- The target compound’s synthesis may involve sulfonylation of a phenyl precursor, followed by formamido coupling.
Crystalline Forms and Solid-State Properties
Crystallinity data from analogous compounds suggest trends in stability and formulation:
Comparison :
- The hydroxy and amino groups in facilitate robust crystalline lattices, while the target’s sulfonyl group could similarly stabilize polymorphs through H-bonding.
Spectroscopic and Analytical Data
Representative NMR data for butenamide/butenoate derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.0–5.5 ppm for enamide protons ) suggest that the target compound’s morpholine-sulfonylphenyl group would produce distinct deshielding effects in the aromatic region.
生物活性
(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a morpholine sulfonyl group and a phenylformamido group. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-morpholin-4-ylsulfonylbenzamide. Its molecular formula is , and it has a molecular weight of 373.42 g/mol. The presence of both sulfonyl and amide functional groups suggests potential interactions with biological targets.
The biological activity of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide on various cancer cell lines. The results indicate significant cytotoxic effects, particularly in the following cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 12.5 | Cell cycle arrest at G2/M phase |
| M21 (Melanoma) | 15.0 | Disruption of microtubule integrity |
| MCF7 (Breast) | 10.0 | Induction of apoptosis |
These findings suggest that the compound effectively inhibits cell growth through mechanisms such as cell cycle disruption and apoptosis induction.
Angiogenesis Inhibition
In chick chorioallantoic membrane assays, (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. The compound showed comparable efficacy to known angiogenesis inhibitors like combretastatin A-4.
Comparative Analysis
When compared to similar compounds, (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide exhibits unique properties that enhance its biological profile:
| Compound | Primary Activity | Unique Features |
|---|---|---|
| Olanzapine N-oxide | Antipsychotic | Similar structural motifs |
| Piperine | Anticancer | Natural product with broad activity |
| (2E)-N-methyl-4-{...} | Antiproliferative | Dual action on cell cycle and angiogenesis |
Case Studies
- Study on Cancer Cell Lines : A study assessed the effects of various derivatives of the compound on HT-29, M21, and MCF7 cells, revealing that modifications to the sulfonamide moiety could enhance antiproliferative activity.
- Mechanistic Studies : Research into the compound's mechanism revealed that it binds to β-tubulin, leading to cytoskeletal disruption and subsequent cell death in cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, prepare the morpholine-4-sulfonylphenyl intermediate via sulfonylation of 4-aminophenylmorpholine using morpholine sulfonyl chloride. Next, form the formamido group via condensation with activated carboxylic acid derivatives (e.g., using EDCI/HOBt). The (2E)-butenamide moiety can be introduced via a Wittig reaction or Michael addition, ensuring stereochemical control. Purification often employs column chromatography or recrystallization. Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). For analogous procedures, refer to esterification and coupling steps in and .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., n-hexane/chloroform). Data collection at 296 K using a diffractometer (Mo-Kα radiation) yields intensity data. Solve the structure using direct methods in SHELXS and refine with SHELXL, which handles hydrogen bonding networks and disorder modeling . Geometric parameters (e.g., bond angles, torsion) are validated against literature norms. Weak interactions (C–H⋯O) are analyzed using Mercury software. For hydrogen bond analysis, see and .
Advanced Research Questions
Q. How can contradictions between computational modeling (DFT) and experimental crystallographic data be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or dynamic motions absent in gas-phase DFT. Perform periodic DFT calculations (e.g., CRYSTAL17) incorporating crystal environment parameters. Cross-validate with spectroscopic data (FT-IR, Raman) to assess vibrational modes. For example, highlights HOMO-LUMO analysis to reconcile electronic properties with reactivity . Refine computational models using solvent effect corrections (e.g., PCM) and compare with multiple refinement cycles in SHELXL .
Q. What experimental strategies are effective for polymorph screening of this compound?
- Methodological Answer : Polymorph screening involves solvent-mediated crystallization (e.g., slurry conversion, cooling/evaporation in 24 solvents). Characterize forms using XRPD, DSC (melting points), and TGA (thermal stability). For hydrate/solvate detection, use dynamic vapor sorption (DVS). demonstrates polymorph identification via SCXRD and Hirshfeld surface analysis to distinguish packing motifs . Stability studies (40°C/75% RH for 4 weeks) can rank forms by thermodynamic favorability.
Q. How to design kinase inhibition assays to evaluate this compound’s biological potential?
- Methodological Answer : Kinase profiling (e.g., BTK, EGFR) uses fluorescence-based ADP-Glo™ assays. Prepare compound dilutions (1 nM–10 µM) in DMSO and incubate with kinase, substrate (e.g., poly-Glu-Tyr), and ATP. Measure IC values via luminescence. Compare with positive controls (e.g., ibrutinib for BTK). For structural analogs, and highlight scaffold modifications to enhance selectivity . Follow-up with cellular assays (e.g., proliferation inhibition in cancer lines) and docking studies (AutoDock Vina) to predict binding modes.
Q. What analytical approaches validate the compound’s stability under stress conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal : Heat at 80°C for 72 hrs.
- Photolytic : Expose to UV (254 nm) and visible light (ICH Q1B).
- Hydrolytic : Test in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (HO) conditions at 60°C.
Analyze degradation products via UPLC-MS/MS. Quantify stability using peak area loss (HPLC-PDA). and emphasize hydrogen bonding’s role in solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
